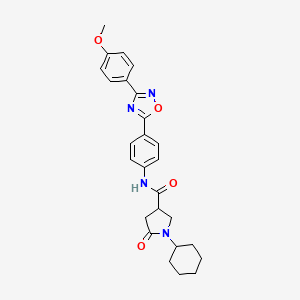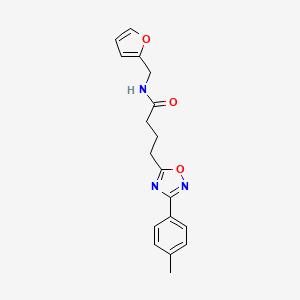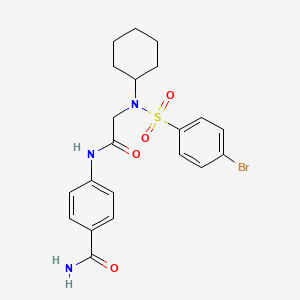
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CBBSA and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
CBBSA has shown promising results in scientific research for its potential applications in the treatment of various diseases. It has been found to have antibacterial, antifungal, and anticancer properties. CBBSA has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown significant antibacterial activity. It has also been found to inhibit the growth of various fungi, including Candida albicans. In addition, CBBSA has been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown significant anticancer activity.
Wirkmechanismus
The mechanism of action of CBBSA is not fully understood. However, it is believed to inhibit the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. CBBSA has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CBBSA has been found to have minimal toxicity and has shown no significant adverse effects on biochemical and physiological parameters in animal studies. It has been found to be well-tolerated and safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
CBBSA has several advantages for use in laboratory experiments. It is easy to synthesize and has shown significant activity against various bacterial, fungal, and cancer cell lines. However, CBBSA has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on CBBSA. Further studies are needed to understand its mechanism of action and to determine its efficacy and safety in humans. In addition, CBBSA can be modified to improve its activity and selectivity against specific bacterial, fungal, and cancer cell lines. Furthermore, CBBSA can be used in combination with other drugs to enhance its activity and reduce the risk of drug resistance. Overall, CBBSA has significant potential for use in the treatment of various diseases and warrants further research.
Synthesemethoden
The synthesis of CBBSA involves the reaction of N-cyclohexyl-4-bromobenzenesulfonamide with ethyl acetate in the presence of a base. The reaction takes place at room temperature and yields CBBSA as a white solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
4-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S/c22-16-8-12-19(13-9-16)30(28,29)25(18-4-2-1-3-5-18)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h6-13,18H,1-5,14H2,(H2,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHISXIZIILDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

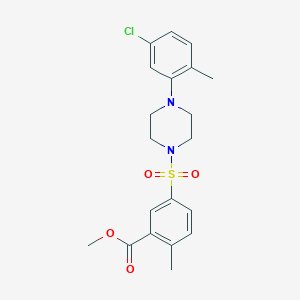
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)

![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
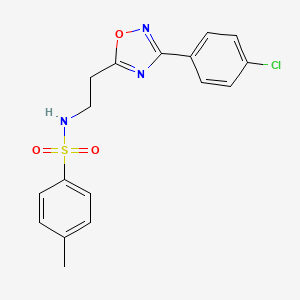


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

